4-[(2-Fluorobenzyl)oxy]benzoic acid
Overview
Description
4-[(2-Fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. The compound features a benzoic acid core with a 2-fluorobenzyl ether substituent, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohols or aldehydes .
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, fluorinated compounds like this one can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- 3-[(2-Fluorobenzyl)oxy]propanoic acid
- 4-[(4-Chlorobenzyl)oxy]benzoic acid
Comparison: 4-[(2-Fluorobenzyl)oxy]benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, the fluorine substituent can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWADBDVMROXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424232 | |
Record name | 4-[(2-fluorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-24-3 | |
Record name | 4-[(2-fluorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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